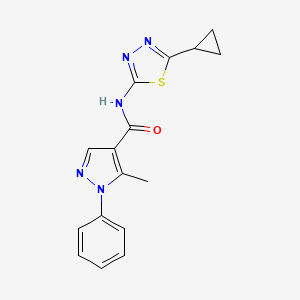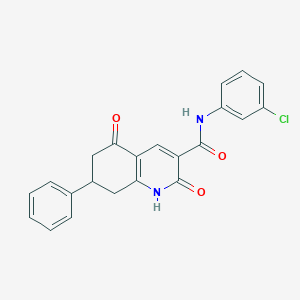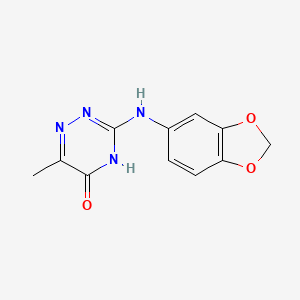
N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide: is an organic compound that belongs to the class of amides This compound features a complex structure with a phenyl group, a furan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the coupling of the furan-phenyl intermediate with 3,4-dimethylphenylamine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the amide bond or the furan ring, resulting in the formation of corresponding amines or dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Furan-epoxides, hydroxylated derivatives.
Reduction: Amines, dihydrofuran derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(3,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide
- N-(3,4-dimethylphenyl)-3-(5-phenylthiophene-2-yl)propanamide
Uniqueness
N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its furan ring, in particular, differentiates it from similar compounds with thiophene or other heterocyclic rings.
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C21H21NO2/c1-15-8-9-18(14-16(15)2)22-21(23)13-11-19-10-12-20(24-19)17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,22,23) |
InChI Key |
RXPWRONQSJYZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-4,4,6,8-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939855.png)
![2-(4-Methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14939861.png)
![1-[7-Amino-5-phenyl-2-(pyridin-3-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B14939884.png)

![N,4-bis(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14939896.png)
![N-(2-ethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14939898.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-diphenylacetamide](/img/structure/B14939901.png)

![1-(3,4-dichlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(3-methylbutoxy)phenyl]amino}methylidene]urea](/img/structure/B14939912.png)
![6-ethyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939914.png)

![2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14939923.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B14939927.png)
![ethyl 2-[4-(4-methylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B14939930.png)
